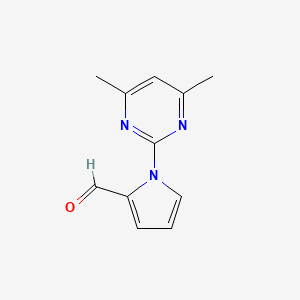
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a pyrrole derivative that has been shown to have a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
科学的研究の応用
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains. It has also been shown to have anticancer activity, with the ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in the target cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of bacterial and fungal enzymes, including DNA gyrase and topoisomerase IV, which are essential for cell division and replication. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacterial and fungal pathogens, and to induce apoptosis in cancer cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. However, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde also has some limitations for lab experiments. It is a reactive compound that can be difficult to handle, and its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde-based drugs for the treatment of bacterial and fungal infections, as well as cancer. Another area of interest is the study of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in other areas of biology, such as neuroscience and immunology.
Conclusion
In conclusion, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, or 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, is a promising compound for scientific research. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug discovery and development. While its mechanism of action is not fully understood, research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has the potential to lead to the development of new therapies for a range of diseases.
合成法
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-dimethylpyrrole with 2-bromo-4,6-dimethylpyrimidine in the presence of a base such as potassium tert-butoxide. The resulting product is then oxidized with sodium periodate to yield 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. This method has been shown to be an efficient and reliable way to produce 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in high yield and purity.
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(14)7-15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKCXMAAXVCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)









![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)